molecular formula C24H23F2NO4 B1456492 Ezetimibe Azetidinone Ring-opened Impurity CAS No. 1391053-63-6

Ezetimibe Azetidinone Ring-opened Impurity

Cat. No.: B1456492
CAS No.: 1391053-63-6
M. Wt: 427.4 g/mol
InChI Key: XGNDFEVQHMNNOJ-XPWALMASSA-N
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Description

Ezetimibe Azetidinone Ring-opened Impurity is a degradation product of the cholesterol-lowering drug Ezetimibe. This compound is formed when the azetidinone ring in Ezetimibe is opened, resulting in a different chemical structure. It is important in the context of pharmaceutical quality control and impurity profiling to ensure the safety and efficacy of the drug.

Biochemical Analysis

Biochemical Properties

Ezetimibe Azetidinone Ring-opened Impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) protein, which is involved in cholesterol absorption in the small intestine The nature of this interaction involves the inhibition of cholesterol uptake, similar to the parent compound Ezetimibe

Cellular Effects

This compound affects various types of cells and cellular processes. In enterocytes, the cells lining the small intestine, it inhibits the absorption of cholesterol by blocking the NPC1L1 protein . This leads to a decrease in intracellular cholesterol levels, which can influence cell signaling pathways, gene expression, and cellular metabolism. The reduction in cholesterol absorption can also impact the overall lipid profile in the body, potentially leading to changes in the expression of genes involved in lipid metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the NPC1L1 protein. By binding to this protein, it prevents the uptake of cholesterol into enterocytes This inhibition is similar to the mechanism of action of Ezetimibe, although the impurity may have different binding affinities and kinetics

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this impurity is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical and cellular effects . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function, including changes in cholesterol metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit similar effects to Ezetimibe, such as inhibiting cholesterol absorption and reducing lipid levels . At higher doses, it may cause toxic or adverse effects, including liver toxicity and disruptions in lipid metabolism. Threshold effects have been observed, where the impurity’s impact on cholesterol absorption and lipid levels becomes more pronounced at certain dosage levels.

Metabolic Pathways

This compound is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of cholesterol . The impurity may affect metabolic flux and metabolite levels, leading to changes in the overall lipid profile. Understanding these metabolic pathways is essential for assessing the impurity’s impact on drug efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It is likely transported into enterocytes via the same mechanisms as Ezetimibe, involving the NPC1L1 protein . Once inside the cells, it may be distributed to various cellular compartments, influencing its localization and accumulation. These distribution patterns can affect the impurity’s activity and function.

Subcellular Localization

This compound is localized within specific subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may undergo post-translational modifications . These modifications can direct the impurity to specific organelles, influencing its activity and function. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential impact on drug efficacy and safety.

Preparation Methods

The preparation of Ezetimibe Azetidinone Ring-opened Impurity typically involves the degradation of Ezetimibe under specific conditions. One common method is alkaline degradation, where Ezetimibe is exposed to a strong base, leading to the opening of the azetidinone ring. This process can be monitored and controlled using high-performance liquid chromatography (HPLC) to isolate and purify the impurity . Industrial production methods may involve similar degradation processes, followed by purification steps to obtain the impurity in a highly characterized form .

Chemical Reactions Analysis

Ezetimibe Azetidinone Ring-opened Impurity can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the impurity.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Ezetimibe Azetidinone Ring-opened Impurity can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural changes resulting from the opening of the azetidinone ring, which can affect its chemical and biological properties.

Properties

IUPAC Name

(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2NO4/c25-17-5-1-15(2-6-17)22(29)14-13-21(24(30)31)23(16-3-11-20(28)12-4-16)27-19-9-7-18(26)8-10-19/h1-12,21-23,27-29H,13-14H2,(H,30,31)/t21-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNDFEVQHMNNOJ-XPWALMASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CCC(C2=CC=C(C=C2)F)O)C(=O)O)NC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CC[C@@H](C2=CC=C(C=C2)F)O)C(=O)O)NC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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